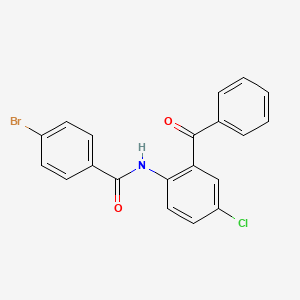

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClNO2/c21-15-8-6-14(7-9-15)20(25)23-18-11-10-16(22)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUWILYQJADCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural & Functional Analysis: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

The following technical guide provides an in-depth structural and functional analysis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a "privileged scaffold" precursor and its physicochemical properties.

Executive Summary

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a diaryl amide characterized by a highly functionalized benzophenone core. It belongs to the class of

In drug development, this scaffold is valued for its ability to lock into specific conformations via intramolecular hydrogen bonding, mimicking the peptide turn motifs found in biological receptors. Its halogenated motifs (4-Cl and 4-Br) provide distinct electronic signatures and handles for further cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile building block for library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | |

| Common Class | 2-Benzamidobenzophenone derivative |

| Molecular Formula | |

| Molecular Weight | 414.68 g/mol |

| SMILES | Clc1cc(C(=O)c2ccccc2)c(NC(=O)c3ccc(Br)cc3)cc1 |

| Key Functional Groups | Amide (secondary), Ketone (diaryl), Aryl Chloride, Aryl Bromide |

Physicochemical Properties (Calculated)

-

LogP (Lipophilicity): ~5.9 (High lipophilicity due to bis-halogenation and aromatic rings).

-

Topological Polar Surface Area (TPSA): ~46.2 Ų (Suggests good membrane permeability).

-

Hydrogen Bond Donors (HBD): 1 (Amide NH).

-

Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl, Ketone Carbonyl).

-

Solubility: Low in water; soluble in DCM, DMSO, DMF, and hot Ethanol.

Structural Elucidation & Conformation

2D Connectivity & 3D Conformation

The molecule features three aromatic systems linked by rotatable bonds, but its 3D conformation is heavily restricted by an intramolecular hydrogen bond .

-

The "Conformational Lock": The amide proton (

) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ortho-benzoyl group.-

Effect: This planarizes the core aniline and benzoyl moiety, reducing the entropic cost of binding to biological targets.

-

Spectroscopic Evidence: This H-bond typically shifts the amide

signal downfield in

-

Graphviz Structural Logic (DOT)

The following diagram illustrates the connectivity and the key intramolecular interaction.

Figure 1: Connectivity map showing the intramolecular hydrogen bond that locks the 2-benzoyl-aniline core.[1]

Synthetic Pathway[7][9][10][11]

The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline attacks the electrophilic acid chloride.

Retrosynthesis

-

Bond Disconnection: Amide

bond. -

Precursors:

-

Nucleophile: 2-Amino-5-chlorobenzophenone (Note: If the target is 4-chloro relative to the amine, the precursor is 2-amino-4-chlorobenzophenone. However, 2-amino-5-chlorobenzophenone is the standard commercial precursor, yielding the N-(2-benzoyl-4-chlorophenyl) product if numbering is based on the benzophenone parent. Verification: In 2-amino-5-chlorobenzophenone, the Cl is para to the ketone and meta to the amine. If the user strictly requires Cl para to the amine, 2-amino-4-chlorobenzophenone is the correct starting material).

-

Electrophile: 4-Bromobenzoyl chloride.

-

Experimental Protocol

Objective: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.

Reagents:

-

2-Amino-4-chlorobenzophenone (1.0 equiv)

-

4-Bromobenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-amino-4-chlorobenzophenone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C in an ice bath.

-

Acylation: Add 4-bromobenzoyl chloride (1.1 mmol) dropwise (dissolved in minimal DCM if solid).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The amine spot will disappear, and a less polar product spot will appear.

-

Workup: Quench with water. Extract with DCM (

mL). Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.

Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Spectroscopic Characterization (Predicted)

Validating the structure requires identifying the distinct signatures of the halogenated rings and the amide linkage.

Mass Spectrometry (MS)

-

Isotope Pattern (Critical): The molecule contains one Chlorine (

) and one Bromine (-

M+ Peak:

-

Pattern: You will observe a distinct "M, M+2, M+4" pattern.

-

M: (100% relative abundance)

-

M+2: High intensity (due to

~97% and -

M+4: Lower intensity (combination of

).

-

-

Diagnostic: This specific splitting pattern confirms the presence of both Br and Cl.

-

Infrared Spectroscopy (IR)

-

:

-

:

-

:

Proton NMR ( -NMR)

-

Amide NH:

ppm (Singlet, broad). Deshielded by the H-bond. -

Aromatic Region:

ppm.-

Ring B (4-Bromophenyl): AA'BB' system (two doublets), characteristic of para-substitution.

-

Ring A (Core): AMX or ABC system depending on resolution. The proton ortho to the Cl and meta to the N will appear as a doublet or doublet of doublets.

-

Benzoyl Phenyl: Multiplet typical of a monosubstituted benzene.

-

Biological & Medicinal Significance[10][12][13]

Precursor to Bioactive Heterocycles

This compound is a "masked" heterocycle. Under acidic conditions with an ammonia source (e.g., ammonium acetate), it undergoes cyclodehydration to form 2-(4-bromophenyl)-6-chloro-4-phenylquinazoline .

-

Quinazolines: Known for EGFR inhibition (cancer) and antiviral properties.

Direct Pharmacological Potential

Benzanilides are established allosteric modulators .

-

Antiviral Targets: Analogous compounds (benzamidobenzophenones) have shown activity against viral proteases (e.g., Dengue NS2B-NS3) by binding to allosteric pockets, preventing substrate processing.

-

Antimicrobial: The lipophilic nature and halogenation (Br/Cl) enhance membrane penetration, often leading to disruption of bacterial cell walls or inhibition of specific enzymes like FabH.

References

-

National Institutes of Health (NIH) - PubChem. 2-bromo-N-(4-chlorophenyl)benzamide Compound Summary. Available at: [Link]

-

Gowda, B. T., et al. Crystal structure of N-(4-chlorophenyl)benzamide. ResearchGate, 2008. Available at: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 2022.[3] Available at: [Link]

Sources

Unveiling the Molecular Interactors of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide: A Technical Guide to Target Deconvolution

Abstract

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a novel synthetic compound whose biological functions and molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, multi-faceted strategy for the systematic identification and validation of its protein interactors. We eschew a rigid, one-size-fits-all template in favor of a bespoke workflow tailored to the deconvolution of a novel small molecule. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap that integrates predictive computational methodologies with robust, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but the causal logic behind experimental choices, ensuring that each stage of the discovery process is self-validating. We begin with a survey of the known bioactivities of structurally related benzamide derivatives to establish a foundational hypothesis, followed by a detailed exploration of in silico target prediction. Subsequently, we provide actionable, step-by-step protocols for unbiased target discovery via chemical proteomics and for the validation of hypothesized targets through biophysical and cell-based functional assays.

Introduction: The Benzamide Scaffold and the Target Deconvolution Imperative

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of activities, including anti-cancer, anti-inflammatory, and anti-microbial effects[1][2]. The specific molecule, N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, incorporates several key pharmacophoric features: a benzophenone core, a chlorinated phenyl ring, and a brominated benzamide group. Analysis of analogous structures provides critical preliminary insights. For instance, various chloro-substituted benzamides have demonstrated notable anti-cancer properties, with some acting as inhibitors of critical signaling proteins like p38α mitogen-activated protein kinase (MAPK) and components of the NF-κB pathway[3][4]. Furthermore, the broader benzamide class includes potent inhibitors of histone deacetylases (HDACs), suggesting a potential role in epigenetic regulation[5].

The fundamental challenge with any novel compound is the elucidation of its mechanism of action, a process critically dependent on identifying its direct biological targets. This "target deconvolution" is essential for rational lead optimization, understanding potential toxicities, and fulfilling the stringent mechanistic requirements of modern drug development[6][7]. This guide outlines a logical, multi-pronged workflow to address this challenge head-on.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, a robust in silico analysis can narrow the field of potential targets from the entire proteome to a manageable list of high-probability candidates. Our recommended approach integrates both ligand-based and structure-based methods to build a consensus prediction.

The In Silico Target Prediction Workflow

The computational workflow is designed to leverage publicly available databases and web servers, making it accessible to a broad range of researchers. The strategy relies on the principle of chemical similarity—that molecules with similar structures are likely to interact with similar proteins—and on molecular docking to assess structural compatibility with potential targets.

Caption: Experimental workflow for the DARTS target identification method.

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if anti-cancer activity is hypothesized) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a mild, non-denaturing lysis buffer (e.g., M-PER or a Tris-based buffer with minimal detergent).

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

-

Determine protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Divide the lysate into two main groups: Vehicle control (e.g., DMSO) and Compound-treated.

-

For the compound-treated group, add N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide to a final concentration (typically 10-100 µM). For the vehicle group, add an equivalent volume of DMSO.

-

Incubate all samples for 1 hour at room temperature with gentle rotation.

-

-

Limited Proteolysis:

-

Prepare a fresh solution of a broad-spectrum protease like Pronase or thermolysin. The optimal protease and its concentration must be empirically determined.

-

Add the protease to both vehicle and compound-treated lysates.

-

Incubate for a specific time (e.g., 10-30 minutes) at room temperature. This step is critical and requires optimization.

-

-

Sample Analysis:

-

Stop the proteolytic reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the proteins on a 1D SDS-PAGE gel.

-

Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or a silver stain).

-

-

Hit Identification:

-

Carefully compare the banding pattern between the vehicle and compound-treated lanes.

-

Identify protein bands that are present or significantly more intense in the compound-treated lane. These represent proteins protected from proteolysis.

-

Excise these specific bands from the gel.

-

Submit the excised bands for in-gel trypsin digestion followed by protein identification using tandem mass spectrometry (LC-MS/MS).[8][9]

-

Hypothesis-Driven Target Validation

This phase focuses on confirming the direct interaction between the compound and specific proteins identified either through in silico prediction or the unbiased DARTS screen.

CETSA is a biophysical assay that confirms target engagement within intact cells or cell lysates.[10][11][12] The principle is similar to DARTS: ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).

-

Cell Treatment:

-

Culture cells of interest and treat one group with the compound and another with vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]

-

-

Lysis and Fractionation:

-

Lyse the cells via freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the heat-precipitated, aggregated proteins (pellet).[11]

-

-

Detection by Western Blot:

-

Collect the supernatants and quantify the protein concentration.

-

Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western Blotting, using an antibody specific to the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

-

Functional Validation: In Vitro and Cell-Based Assays

Confirmation of direct binding and target engagement must be linked to a functional consequence. Based on our initial analysis of benzamide derivatives, kinases, HDACs, and the NF-κB pathway are high-priority targets for functional validation.

This assay measures the amount of ATP remaining after a kinase reaction; inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[13][14][15]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare solutions of the recombinant kinase of interest, its specific substrate peptide, and ATP.

-

Prepare serial dilutions of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle). Incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C or 37°C.

-

-

Signal Detection:

-

Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. |

| Kinase Panel | A set of different kinases used to assess the selectivity of the inhibitor. |

| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent. |

| Table 1: Key Parameters for Kinase Inhibition Assays. |

This assay uses a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to release a fluorescent molecule.[16][17][18]

-

Reagent Preparation:

-

Use a commercial kit containing an acetylated fluorogenic substrate, assay buffer, a developer solution (containing trypsin), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Prepare nuclear extracts from cells or use purified recombinant HDAC enzymes.

-

-

HDAC Reaction:

-

In a black 96-well plate, add the HDAC enzyme source (nuclear extract or purified enzyme) and serial dilutions of the test compound.

-

Add the HDAC fluorogenic substrate to all wells to start the reaction.

-

Incubate for 30-60 minutes at 37°C.

-

-

Signal Development and Detection:

-

Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.

-

Incubate for 15 minutes at room temperature.

-

Measure fluorescence using a microplate fluorometer (e.g., Excitation ~360 nm, Emission ~460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

-

This cell-based assay uses a reporter cell line engineered to express luciferase under the control of an NF-κB response element. Inhibition of the pathway results in a decreased luciferase signal.[19][20][21][22]

-

Cell Plating:

-

Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) into a white, clear-bottom 96-well plate. Allow cells to attach overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the NF-κB pathway by adding an activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), to all wells except the unstimulated control.

-

Incubate for an additional 6-24 hours.

-

-

Lysis and Luminescence Reading:

-

Remove the culture medium and add a passive lysis buffer.

-

Add a luciferase assay substrate to the cell lysate.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the signal to a cell viability assay if necessary.

-

Calculate the percent inhibition of the TNF-α-induced signal and determine the IC₅₀ value.

-

Conclusion and Future Directions

This guide presents a systematic and integrated strategy for the target deconvolution of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. By combining predictive in silico approaches with robust, unbiased, and hypothesis-driven experimental validation, researchers can efficiently identify and characterize the molecular targets of this novel compound. The workflow begins with broad, proteome-wide screening and progressively funnels candidates into specific biophysical and functional assays, ensuring a high degree of confidence in the final identified targets. Successful identification of one or more direct targets will pave the way for detailed structure-activity relationship (SAR) studies, lead optimization, and a deeper understanding of the compound's therapeutic potential and mechanism of action.

References

- Pai, M., Lomenick, B., Hwang, H., Schiestl, R., Mcbride, W., Loo, J., & Huang, J. (2015). Drug affinity responsive target stability (DARTS)

-

Pai, M., et al. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. Retrieved from [Link]

-

Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Available at: [Link]

-

Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Retrieved from [Link]

-

Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Widespread Consortium. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

-

EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

JoVE. (2023). Proteomics. Retrieved from [Link]

-

Liu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]

-

Koehler, A. N. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. Retrieved from [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit (EKIN-400). Retrieved from [Link]

-

JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]

-

University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. Retrieved from [Link]

-

JoVE. (2021). Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples. Retrieved from [Link]

-

Van der-Heide, F., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies. Available at: [Link]

-

LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

-

PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

San Diego State University. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

Jaleel, M., et al. (2013). Single molecule pull-down for studying protein interactions. Current Protocols in Cell Biology. Available at: [Link]

-

Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Expert Opinion on Drug Discovery. Available at: [Link]

-

JoVE. (2025). A Streamlined Approach for Mass Spectrometry-Based Proteomics Using Selected Tissue Regions. Retrieved from [Link]

-

JoVE. (2025). Guide to Analyzing Complex Proteomic Data Using Free Computational Tools. Retrieved from [Link]

-

Renaissance School of Medicine at Stony Brook University. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Retrieved from [Link]

-

BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

-

Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

- Isherwood, B. (Ed.). (2020). Phenotypic Drug Discovery. Royal Society of Chemistry.

-

Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

Sources

- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 2. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]

- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]

- 9. Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples [jove.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide CAS number and identifiers

An In-Depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, a halogenated benzophenone derivative. While this specific molecule is not extensively documented in public literature, this guide synthesizes information from related compounds to offer insights into its chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential applications within medicinal chemistry and material science. The information herein is intended to serve as a foundational resource for researchers interested in this and similar chemical scaffolds.

Core Identifiers and Chemical Structure

Table 1: Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide | - |

| Molecular Formula | C₂₀H₁₃BrClNO₂ | [4] |

| Molecular Weight | 414.68 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | - |

| InChIKey | (Predicted) | - |

| CAS Number | Not Assigned or Not Publicly Available | - |

Note: Some properties are calculated based on the known structure or inferred from closely related analogs due to the absence of published experimental data for this specific compound.

Physicochemical Properties

The physicochemical properties of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide can be predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its solubility, stability, and potential for formulation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Rationale |

| Appearance | White to off-white solid | Based on similar benzamide and benzophenone derivatives. |

| Melting Point | >150 °C | Halogenated aromatic amides typically have high melting points. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water. | The large aromatic structure suggests poor aqueous solubility. |

| XLogP3-AA | ~6.0 | A high value, indicating significant lipophilicity, is predicted for this poly-aromatic, halogenated structure.[4] |

| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |

| Hydrogen Bond Acceptors | 2 (Amide and Ketone Carbonyls) | [4] |

Synthesis and Reaction Mechanism

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide can be logically achieved through a two-step process, starting from commercially available precursors. The overall strategy involves the synthesis of the core amine, 2-amino-5-chlorobenzophenone, followed by its acylation with 4-bromobenzoyl chloride.

Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

2-Amino-5-chlorobenzophenone is a well-established intermediate in the synthesis of many pharmaceuticals.[1] One common and effective laboratory method for its synthesis is the reduction of 5-chloro-3-phenylanthranil.[2][5]

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone [5]

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-3-phenylanthranil (10.0 g, 41.4 mmol) and ethanol (100 mL).

-

Addition of Reducing Agent: Add iron powder (7.0 g, 125 mmol) to the suspension.

-

Initiation of Reduction: Heat the mixture to reflux. Slowly add 6 M sulfuric acid (2 mL) dropwise to the refluxing mixture. The reaction is exothermic and the color of the mixture will change.

-

Reaction Monitoring: Continue to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of approximately 8.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-chlorobenzophenone. The product can be further purified by recrystallization from ethanol/water.

Final Synthesis Step: Acylation

The final product is synthesized via a standard nucleophilic acyl substitution reaction between the synthesized 2-amino-5-chlorobenzophenone and 4-bromobenzoyl chloride.

Experimental Protocol: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol) in anhydrous dichloromethane (40 mL). Add triethylamine (1.5 mL, 11 mmol) as a base to scavenge the HCl byproduct.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (2.41 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Diagram 1: Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Potential Applications and Scientific Context

While specific applications for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide are not documented, its structural class suggests potential utility in several areas of research and development.

-

Medicinal Chemistry: The 2-aminobenzophenone scaffold is a "privileged structure" in drug discovery. Its derivatives have been explored for a wide range of biological activities. Historically, they are precursors to benzodiazepines, which act on the central nervous system.[2] More recently, this scaffold has been investigated for developing novel antimalarial agents.[2] The presence of bromo and chloro substituents on the terminal phenyl rings of the target molecule provides handles for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

-

Material Science: Halogenated aromatic compounds are of interest as building blocks for functional materials. The bromine and chlorine atoms can serve as reactive sites for polymerization or for creating materials with specific electronic properties, such as organic semiconductors.[6]

-

Chemical Biology: As a complex organic molecule, it could be used as a tool compound in chemical biology to probe protein-ligand interactions, although no specific targets have been identified.

Safety and Handling

No specific safety data sheet (SDS) is available for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. However, based on the reactive precursors and the general nature of halogenated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

The precursors, 4-bromobenzoyl chloride and 2-amino-5-chlorobenzophenone, have their own specific hazards that should be reviewed from their respective SDS before use.

Conclusion

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a compound of interest due to its core 2-aminobenzophenone structure, which has a rich history in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential areas of application. The synthetic route presented is robust and based on well-established chemical transformations. Further research into this and related compounds could unveil novel therapeutic agents or functional materials.

References

- BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.

-

Wikipedia. (2024). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

- BenchChem. (2025). N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance.

-

Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-benzoyl-4-bromophenyl)-3-chlorobenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

EPA. (2025). N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide (C20H13Cl2NO2). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide in Material Science.

-

Arkivoc. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

-

NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. Retrieved from [Link]

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide-N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 4. N-(2-benzoyl-4-bromophenyl)-3-chlorobenzamide | C20H13BrClNO2 | CID 24018652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanistic Hypotheses of Benzoyl-Chlorophenyl Benzamides

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Within this broad class, benzoyl-chlorophenyl benzamides have emerged as a focal point of research due to their potent and often selective modulation of key biological targets implicated in oncology and other disease areas. This technical guide provides an in-depth exploration of the prevailing mechanism of action hypotheses for this specific chemical series. Synthesizing data from a range of preclinical studies, we will dissect the molecular interactions, signaling pathways, and cellular consequences associated with the activity of these compounds. This document is intended to serve as a comprehensive resource, offering not only a theoretical framework but also practical, field-proven experimental protocols to empower researchers in their investigation of this promising class of molecules.

Introduction: The Rise of a Privileged Scaffold

The journey of a drug from a laboratory curiosity to a clinical reality is a testament to the intricate dance between chemical structure and biological function. The benzoyl-chlorophenyl benzamide scaffold, characterized by a central benzamide core flanked by a benzoyl group and a variously substituted chlorophenyl ring, has captured the attention of medicinal chemists for its remarkable versatility. Early investigations into substituted benzamides revealed a broad spectrum of biological activities, and subsequent structure-activity relationship (SAR) studies have begun to illuminate the specific structural motifs that govern their interactions with distinct molecular targets. This guide will focus on two primary and compelling mechanistic hypotheses for the action of benzoyl-chlorophenyl benzamides: the inhibition of protein kinases and the modulation of histone deacetylases (HDACs).

Primary Mechanistic Hypothesis: Inhibition of Protein Kinases

A substantial body of evidence points towards protein kinases as primary targets for many benzoyl-chlorophenyl benzamide derivatives. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous cancers.

Key Kinase Targets: Bcr-Abl and EGFR

Preclinical studies have identified several tyrosine kinases as being particularly susceptible to inhibition by this class of compounds.

-

Bcr-Abl: The fusion protein Bcr-Abl is the causative agent in chronic myeloid leukemia (CML). Several 3-substituted benzamide derivatives, structurally related to imatinib, have demonstrated potent inhibitory activity against the Bcr-Abl kinase.[1] The benzoyl-chlorophenyl benzamide scaffold is hypothesized to occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby arresting the pro-proliferative signaling cascade.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of solid tumors. Benzamide and benzamidine derivatives have been designed as mimics of 4-anilinoquinazolines, a known class of EGFR inhibitors, and have shown specific inhibition of EGFR tyrosine kinase.[2] The interaction is thought to occur at the ATP-binding site, blocking the initiation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

Downstream Signaling Consequences of Kinase Inhibition

The inhibition of kinases like Bcr-Abl and EGFR by benzoyl-chlorophenyl benzamides triggers a cascade of downstream events, ultimately leading to the desired anti-cancer effects.

-

Inhibition of Proliferation and Survival Pathways: By blocking the catalytic activity of these kinases, the phosphorylation of key downstream signaling nodes is attenuated. This includes the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Atypical activation of signaling downstream of inactivated Bcr-Abl has been implicated in chemoresistance, highlighting the importance of complete pathway inhibition.[3]

-

Induction of Apoptosis: The disruption of pro-survival signaling, coupled with the potential for direct activation of pro-apoptotic pathways, leads to programmed cell death (apoptosis) in cancer cells. N-substituted benzamides have been shown to induce cytochrome c release from the mitochondria and subsequent activation of caspase-9, a key initiator of the apoptotic cascade.[4][5]

Below is a diagram illustrating the hypothesized kinase inhibition and its downstream effects.

Caption: Hypothesized Kinase Inhibition Pathway of Benzoyl-Chlorophenyl Benzamides.

Secondary Mechanistic Hypothesis: Histone Deacetylase (HDAC) Inhibition

While kinase inhibition is a prominent hypothesis, a growing body of evidence suggests that some benzamide derivatives, including those with structural similarities to benzoyl-chlorophenyl benzamides, can also function as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.

The Role of HDACs in Cancer

HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.

Benzamides as a Class of HDAC Inhibitors

The benzamide moiety is a recognized pharmacophore for HDAC inhibition. A quantitative structure-activity relationship (QSAR) study of aminophenyl benzamide derivatives revealed that hydrophobic character and hydrogen bond donating groups are crucial for HDAC inhibitory activity.[6] It is hypothesized that the benzamide group interacts with the zinc ion in the active site of the HDAC enzyme, while the surrounding phenyl rings engage in hydrophobic and other interactions within the binding pocket.

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by benzoyl-chlorophenyl benzamides would be expected to lead to:

-

Histone Hyperacetylation: Increased acetylation of histones, leading to a more open chromatin structure.

-

Reactivation of Tumor Suppressor Genes: The accessible chromatin allows for the transcription of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.

-

Induction of Apoptosis: The re-expression of pro-apoptotic genes and the overall cellular stress induced by altered gene expression profiles can trigger programmed cell death.

The following diagram illustrates the hypothesized mechanism of HDAC inhibition.

Caption: Hypothesized HDAC Inhibition Pathway of Benzoyl-Chlorophenyl Benzamides.

Experimental Validation: Protocols for Mechanistic Elucidation

To rigorously test these hypotheses, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the benzoyl-chlorophenyl benzamide derivative in DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the target kinase (e.g., recombinant Bcr-Abl or EGFR) in kinase buffer.

-

Prepare a solution of a specific peptide substrate for the kinase in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer.

-

Add serial dilutions of the benzoyl-chlorophenyl benzamide derivative or DMSO (vehicle control).

-

Add the kinase solution to all wells except the negative control wells.

-

Add the peptide substrate solution to all wells.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., K562 for Bcr-Abl or A549 for EGFR) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzoyl-chlorophenyl benzamide derivative or DMSO (vehicle control) for a specified time (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the benzoyl-chlorophenyl benzamide derivative as described in the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, cleaved caspase-3, acetylated histones).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.

-

Data Presentation and Interpretation

Summary of In Vitro Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Target HDAC | IC₅₀ (nM) | Reference |

| Derivative 1c | EGFR | Specific Inhibition | - | - | [2] |

| Derivative 1d | EGFR | Specific Inhibition | - | - | [2] |

| Derivative 1j | v-Src | Specific Inhibition | - | - | [2] |

| NS-187 (9b) | Bcr-Abl | Highly Potent | - | - | [1] |

| ... | ... | ... | ... | ... | ... |

Note: This table should be populated with specific IC₅₀ values from the literature for various benzoyl-chlorophenyl benzamide derivatives against their respective targets.

Structure-Activity Relationship (SAR) Insights

The analysis of inhibitory data in conjunction with the chemical structures of the compounds allows for the elucidation of key structure-activity relationships. For instance, studies on 3-substituted benzamides have shown that halogenation or the introduction of a trifluoromethyl group at the 3-position can significantly enhance Bcr-Abl inhibitory activity.[1] Similarly, for HDAC inhibitors, the nature and length of the linker region between the benzamide core and the cap group can dramatically influence potency and selectivity.[7] A thorough SAR analysis is critical for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Conclusion and Future Directions

The benzoyl-chlorophenyl benzamide scaffold holds significant promise as a source of novel therapeutic agents. The prevailing mechanistic hypotheses, centered on the inhibition of protein kinases and histone deacetylases, are supported by a growing body of preclinical evidence. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these mechanisms and to characterize new derivatives.

Future research in this area should focus on:

-

Elucidating the specific kinase and HDAC isoform selectivity profiles of different benzoyl-chlorophenyl benzamide derivatives.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models.

-

Investigating the potential for synergistic combinations with other anti-cancer agents to overcome drug resistance.

-

Utilizing structural biology techniques to gain a deeper understanding of the molecular interactions between these compounds and their targets, which will be invaluable for future drug design efforts.

By continuing to unravel the complex mechanisms of action of benzoyl-chlorophenyl benzamides, the scientific community can unlock their full therapeutic potential for the benefit of patients worldwide.

References

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006.

-

Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. 2002. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PMC. [Link]

-

Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. 2004. [Link]

-

Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. PMC. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. 2023. [Link]

-

3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

step-by-step preparation of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

An Application Note for the Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, a key chemical intermediate. The synthesis is achieved through the acylation of 2-amino-5-chlorobenzophenone with 4-bromobenzoyl chloride. This guide is designed to be a self-validating system, detailing not only the procedural steps but also the underlying chemical principles, safety considerations, purification techniques, and methods for characterization. By explaining the causality behind experimental choices, this protocol aims to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Context

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide belongs to the class of N-acylated 2-aminobenzophenones. The 2-aminobenzophenone scaffold is a foundational structure in medicinal chemistry, serving as a critical precursor for the synthesis of numerous pharmacologically active heterocyclic compounds, most notably the 1,4-benzodiazepine class of psychoactive drugs.[1][2] The introduction of a 4-bromobenzoyl group via N-acylation creates a versatile intermediate. The aryl bromide moiety is particularly valuable as it provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery.[3]

This application note provides a reliable and detailed methodology for the synthesis, purification, and characterization of this target molecule, ensuring a high degree of purity and yield.

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic amino group of 2-amino-5-chlorobenzophenone attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A tertiary amine base, such as pyridine or triethylamine, is employed to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Overall Reaction Scheme:

-

Reactant A: 2-Amino-5-chlorobenzophenone

-

Reactant B: 4-Bromobenzoyl chloride

-

Base: Pyridine

-

Product: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

-

Byproduct: Pyridinium hydrochloride

Materials and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Hazards |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 719-59-5 | Irritant |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 585-76-2 | Skin/Eye Irritant |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 586-75-4 | Corrosive, Lachrymator, Moisture Sensitive[4] |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Hydrochloric Acid (1M HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |

| Brine (Sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | N/A |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | N/A |

| Ethanol (for recrystallization) | C₂H₆O | 46.07 | 64-17-5 | Flammable |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser with drying tube

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Safety First: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. 4-bromobenzoyl chloride and thionyl chloride are corrosive and moisture-sensitive; handle with extreme care.[4][5]

Part A: Preparation of 4-Bromobenzoyl Chloride (Optional)

Causality: While 4-bromobenzoyl chloride can be purchased, it is susceptible to hydrolysis. Preparing it fresh from the corresponding carboxylic acid ensures high reactivity for the subsequent amidation step. Thionyl chloride is an effective reagent for this conversion, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[6]

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (4.02 g, 20 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL) followed by a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[6]

-

Carefully add thionyl chloride (2.2 mL, 30 mmol) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Allow the solution to cool to room temperature. This solution of 4-bromobenzoyl chloride in DCM is typically used directly in the next step without isolation.

Part B: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

Causality: The reaction is performed at 0°C during the addition of the acyl chloride to control the exothermic nature of the acylation, minimizing potential side reactions. Pyridine acts as a base to neutralize the HCl byproduct, forming a pyridinium hydrochloride salt which can be easily removed during the aqueous work-up.[7]

-

In a separate 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (4.63 g, 20 mmol) in anhydrous DCM (60 mL).

-

Add anhydrous pyridine (2.4 mL, 30 mmol) to the solution and cool the flask to 0°C in an ice-water bath with stirring.

-

Slowly add the freshly prepared solution of 4-bromobenzoyl chloride (from Part A) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the starting amine spot is consumed.

Part C: Work-up and Purification

Causality: The aqueous work-up sequence is designed to systematically remove impurities. The 1M HCl wash removes the pyridine base.[7] The saturated sodium bicarbonate wash neutralizes any remaining acidic species, including excess HCl or hydrolyzed acyl chloride (4-bromobenzoic acid). The brine wash helps to remove residual water from the organic layer before the final drying step.

-

Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 50 mL)

-

Water (1 x 50 mL)

-

Saturated NaHCO₃ solution (1 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white or yellowish solid.[8]

Causality: Recrystallization is a robust purification technique for solid compounds. An ideal solvent system (like ethanol/water) will fully dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, leaving impurities behind in the solution.[8]

-

Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Characterization and Expected Results

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 80-90% |

| Molecular Formula | C₂₀H₁₃BrClNO₂ |

| Molecular Weight | 414.68 g/mol |

| ¹H NMR | Expected signals for aromatic protons in distinct regions. |

| ¹³C NMR | Expected signals for aromatic carbons and two carbonyl carbons. |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching, C=O (amide and ketone) stretching, and C-Cl/C-Br bonds. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak expected at m/z 414.0/416.0 (due to Br isotopes). |

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. By adhering to the outlined steps for reaction setup, work-up, and purification, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The rationale provided for each procedural choice enhances the user's ability to troubleshoot and adapt the method as needed, ensuring successful and reproducible outcomes in a research setting.

References

-

PubChem. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

-

PubChem. N-(4-Bromophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. Synthesis of moclobemide. Available at: [Link]

-

ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. ResearchGate. Available at: [Link]

-

SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]

-

PrepChem. Preparation of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]

-

PubChem. 2-bromo-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

John Wiley & Sons, Inc. 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide - Optional[13C NMR]. Wiley Online Library. Available at: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

-

PubChem. N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Sciencemadness Discussion Board. benzophenone synthesis. Sciencemadness.org. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link]

- Patsnap. Preparation method of 2-amino-5- chlorobenzophenone. Patsnap.

-

Royal Society of Chemistry. Mechanism of Co(iii)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. RSC Publishing. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

Sources

Application Note: Solubility Profiling & Solvent Selection for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide

The following Application Note and Protocol Guide is designed for researchers working with N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . This guide synthesizes structural analysis with empirical solubility principles to provide a robust framework for solvent selection, stock preparation, and purification.[1]

HExecutive Summary

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a highly lipophilic small molecule characterized by a central amide linkage connecting a brominated phenyl ring to a chlorobenzophenone scaffold.[1] Its structural rigidity and lack of ionizable groups at physiological pH render it practically insoluble in water .[1]

Optimal handling requires a stratified solvent strategy:

-

Biological Assays: Dimethyl Sulfoxide (DMSO) is the critical solvent for high-concentration stock solutions.[1]

-

Synthesis & Extraction: Dichloromethane (DCM) or Chloroform (CHCl

). -

Purification (Recrystallization): Hot Ethanol (EtOH) or Methanol (MeOH).

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility

The molecule features three aromatic rings and halogen substituents (Cl, Br), which significantly increase lipophilicity (LogP > 4.5 estimated). The amide bond offers hydrogen bond donation/acceptance, but the bulky benzoyl group creates steric hindrance and promotes strong crystal lattice packing (pi-pi stacking), necessitating high-dielectric or non-polar interaction to disrupt the lattice.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMSO | Excellent (>50 mM) | Stock Solutions, Bioassays | Recommended. Disrupts intermolecular H-bonding effectively.[1] |

| Polar Aprotic | DMF | Excellent | Synthesis, Library Storage | Alternative to DMSO; harder to remove (high BP). |

| Chlorinated | DCM / Chloroform | Good | Extraction, Transfer | Excellent for dissolving dry powder; volatile.[1] |

| Polar Protic | Ethanol / Methanol | Variable | Recrystallization | Temperature Dependent. Soluble at reflux; poor solubility at RT (allows crystallization). |

| Non-Polar | Hexane / Ether | Poor | Anti-solvent / Washing | Used to crash out the compound from reaction mixtures. |

| Aqueous | Water / PBS | Insoluble | None | Precipitates immediately upon addition.[1] |

Decision Logic & Workflow

The following diagram outlines the logical flow for solvent selection based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical dilution step for biological assays to prevent precipitation.

Detailed Protocols

Protocol A: Preparation of Stock Solution (for Bioassays)

Objective: Create a stable, high-concentration stock (e.g., 10 mM) for downstream dilution.

Materials:

-

N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide (Solid).[1]

-

Anhydrous DMSO (Spectroscopic grade, ≥99.9%).

-

Amber glass vial (Borosilicate). Note: Benzophenones can be photo-active; protect from light.[1]

Procedure:

-

Weighing: Weigh 4.15 mg of the compound into a sterile amber microcentrifuge tube or glass vial.

-

Calculation: 4.15 mg / 414.68 g/mol ≈ 10 µmol.[1]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Checkpoint: If solid remains, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless to pale yellow.[1]

-

-

Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or clog.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the "Good Solvent / Anti-Solvent" principle.

Materials:

Procedure:

-

Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethanol.[1]

-

Heating: Heat the mixture to reflux (approx. 78°C) with stirring. Add Ethanol dropwise until the solid just dissolves.[1]

-

Filtration (Hot): If insoluble particulates remain (dust/impurities), filter the hot solution rapidly through a pre-warmed glass frit.

-

Crystallization: Remove from heat.

-

Option 1 (Slow Cool): Allow to cool to Room Temperature (RT) slowly.

-

Option 2 (Anti-Solvent): If no crystals form at RT, add warm water dropwise until a faint turbidity persists, then cool to 4°C.

-

-

Collection: Filter the resulting crystals via vacuum filtration. Wash with cold 50% EtOH/Water.[1]

-

Drying: Dry under high vacuum to remove residual solvent.[1]

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| "Crashing out" in Media | Rapid dilution into aqueous buffer.[1] | Step-down Dilution: Dilute DMSO stock into an intermediate buffer (e.g., PBS + 5% Tween-80) before adding to final media. Ensure final DMSO < 0.5%. |

| Yellowing of Solution | Photo-degradation (Benzophenone moiety).[1] | Protect from Light: Use amber vials and wrap columns/flasks in aluminum foil during synthesis.[1] |

| Incomplete Dissolution | Crystal lattice energy too high.[1] | Sonicate & Heat: Sonicate at 40°C. Ensure DMSO is anhydrous (water uptake decreases solubility). |

References

-

PubChem. N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide (Analogous Structure Data).[1][3] National Library of Medicine.[1] Available at: [Link]

-

MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Protocol for benzamide synthesis and purification via ethanol recrystallization).[2] Available at: [Link]

Sources

reaction conditions for coupling 4-bromobenzoyl chloride with 2-amino-5-chlorobenzophenone

Application Note: Optimized Coupling of 4-Bromobenzoyl Chloride with 2-Amino-5-Chlorobenzophenone

-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide Scope: Synthesis, Optimization, and Scalability[1]Executive Summary

This guide details the reaction conditions for the

The primary challenge in this coupling is the reduced nucleophilicity of the amine in ACBP, caused by the electron-withdrawing chlorine atom (para to the amine) and the steric and electronic deactivation from the ortho-benzoyl group. Standard aniline acylation conditions often result in low conversion or long reaction times. This protocol utilizes a nucleophilic catalyst (DMAP) and optimized solvent systems to ensure quantitative conversion while suppressing hydrolysis of the acid chloride.

Reaction Mechanistics & Strategy

Chemical Challenges

-

Deactivated Nucleophile: The amine at position 2 is stabilized by an intramolecular hydrogen bond with the benzophenone carbonyl and deactivated by the inductive effect of the C5-chlorine.

-